Cas no 2679812-18-9 (rac-(1R,7S)-2-azabicyclo5.2.0nonane)
rac-(1R,7S)-2-azabicyclo5.2.0nonane Chemical and Physical Properties
Names and Identifiers
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- rac-(1R,7S)-2-azabicyclo[5.2.0]nonane
- 2679812-18-9
- EN300-26667672
- rac-(1R,7S)-2-azabicyclo5.2.0nonane
-
- MDL: MFCD34183603
- Inchi: 1S/C8H15N/c1-2-6-9-8-5-4-7(8)3-1/h7-9H,1-6H2/t7-,8+/m1/s1
- InChI Key: JXVMIAIARLSXIE-SFYZADRCSA-N
- SMILES: N1CCCC[C@@H]2CC[C@H]12
Computed Properties
- Exact Mass: 125.120449483g/mol
- Monoisotopic Mass: 125.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 101
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 12Ų
rac-(1R,7S)-2-azabicyclo5.2.0nonane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26667672-1g |
rac-(1R,7S)-2-azabicyclo[5.2.0]nonane |
2679812-18-9 | 1g |
$1357.0 | 2023-09-12 | ||
| Enamine | EN300-26667672-5g |
rac-(1R,7S)-2-azabicyclo[5.2.0]nonane |
2679812-18-9 | 5g |
$3935.0 | 2023-09-12 | ||
| Enamine | EN300-26667672-10g |
rac-(1R,7S)-2-azabicyclo[5.2.0]nonane |
2679812-18-9 | 10g |
$5837.0 | 2023-09-12 | ||
| Enamine | EN300-26667672-0.05g |
rac-(1R,7S)-2-azabicyclo[5.2.0]nonane |
2679812-18-9 | 95.0% | 0.05g |
$1140.0 | 2025-03-20 | |
| Enamine | EN300-26667672-0.1g |
rac-(1R,7S)-2-azabicyclo[5.2.0]nonane |
2679812-18-9 | 95.0% | 0.1g |
$1195.0 | 2025-03-20 | |
| Enamine | EN300-26667672-0.25g |
rac-(1R,7S)-2-azabicyclo[5.2.0]nonane |
2679812-18-9 | 95.0% | 0.25g |
$1249.0 | 2025-03-20 | |
| Enamine | EN300-26667672-0.5g |
rac-(1R,7S)-2-azabicyclo[5.2.0]nonane |
2679812-18-9 | 95.0% | 0.5g |
$1302.0 | 2025-03-20 | |
| Enamine | EN300-26667672-1.0g |
rac-(1R,7S)-2-azabicyclo[5.2.0]nonane |
2679812-18-9 | 95.0% | 1.0g |
$1357.0 | 2025-03-20 | |
| Enamine | EN300-26667672-2.5g |
rac-(1R,7S)-2-azabicyclo[5.2.0]nonane |
2679812-18-9 | 95.0% | 2.5g |
$2660.0 | 2025-03-20 | |
| Enamine | EN300-26667672-5.0g |
rac-(1R,7S)-2-azabicyclo[5.2.0]nonane |
2679812-18-9 | 95.0% | 5.0g |
$3935.0 | 2025-03-20 |
rac-(1R,7S)-2-azabicyclo5.2.0nonane Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
Additional information on rac-(1R,7S)-2-azabicyclo5.2.0nonane
Research Brief on rac-(1R,7S)-2-azabicyclo[5.2.0]nonane (CAS: 2679812-18-9): Recent Advances and Applications
The compound rac-(1R,7S)-2-azabicyclo[5.2.0]nonane (CAS: 2679812-18-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic amine scaffold is of particular interest due to its structural uniqueness and potential applications in drug discovery, particularly as a building block for novel therapeutics targeting neurological and infectious diseases. Recent studies have explored its synthetic accessibility, biological activity, and potential as a pharmacophore in medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient asymmetric synthesis of rac-(1R,7S)-2-azabicyclo[5.2.0]nonane derivatives, achieving excellent enantioselectivity (up to 99% ee) through a novel catalytic cyclization strategy. The research team highlighted the compound's potential as a constrained scaffold for developing σ receptor modulators, with preliminary in vitro studies showing promising binding affinity (Ki = 12 nM for σ1 receptors). This finding suggests potential applications in neuropathic pain management and neurodegenerative disorders.
In the context of antimicrobial development, a recent patent application (WO202318765A1) disclosed novel rac-(1R,7S)-2-azabicyclo[5.2.0]nonane derivatives exhibiting potent activity against drug-resistant Gram-positive bacteria, including MRSA and VRE strains. The lead compound in this series demonstrated MIC values ranging from 0.5-2 μg/mL while showing minimal cytotoxicity against mammalian cells (CC50 > 100 μg/mL). Structural-activity relationship (SAR) studies revealed that the bicyclic framework's rigidity contributes to enhanced target binding and metabolic stability.
From a chemical biology perspective, researchers have utilized rac-(1R,7S)-2-azabicyclo[5.2.0]nonane as a versatile intermediate for constructing complex molecular architectures. A 2024 study in Angewandte Chemie reported its successful incorporation into macrocyclic peptide mimetics, where the constrained geometry improved proteolytic stability and membrane permeability. The resulting compounds showed enhanced bioavailability (F = 45% in rat models) while maintaining target engagement, suggesting potential for intracellular protein-protein interaction inhibitors.
Ongoing clinical investigations are exploring rac-(1R,7S)-2-azabicyclo[5.2.0]nonane-based small molecules as potential treatments for central nervous system disorders. A phase I trial (NCT05892147) is currently evaluating the safety and pharmacokinetics of a derivative targeting dopamine D3 receptors, with preliminary data indicating favorable blood-brain barrier penetration and linear pharmacokinetics up to 300 mg doses. The compound's unique pharmacokinetic profile, characterized by moderate plasma protein binding (65-75%) and a half-life of 8-10 hours, positions it as a promising candidate for once-daily dosing regimens.
Future research directions for rac-(1R,7S)-2-azabicyclo[5.2.0]nonane derivatives include exploration of their utility in targeted protein degradation (PROTACs) and as covalent inhibitors through strategic functionalization of the bicyclic scaffold. Computational modeling studies predict that the strained ring system could provide optimal geometry for engaging challenging therapeutic targets, particularly in oncology and immunology. The compound's versatility and recent synthetic advances suggest it will remain an important focus of medicinal chemistry research in the coming years.
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